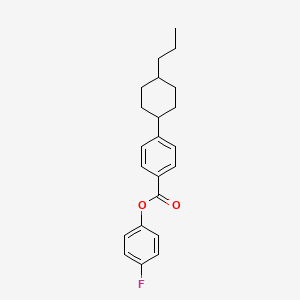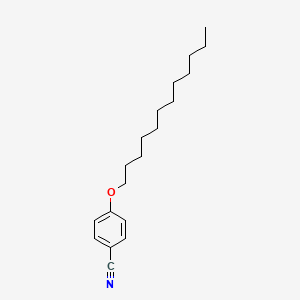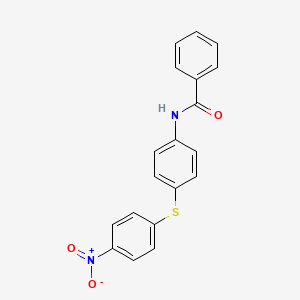
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- est un composé chimique qui appartient à la classe des benzamides. Il est caractérisé par la présence d'un groupe benzamide lié à un groupement 6-méthyl-2-pyridinyl, avec un groupe nitro en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- implique généralement la réaction de la 6-méthyl-2-pyridinylamine avec le chlorure de 3-nitrobenzoyle. La réaction est réalisée en présence d'une base telle que la triéthylamine, qui facilite la formation de la liaison amide. La réaction est généralement conduite dans un solvant organique comme le dichlorométhane sous reflux pour assurer la conversion complète des réactifs en le produit souhaité.
Méthodes de production industrielle
La production industrielle du Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes à flux continu pour optimiser les conditions de réaction et améliorer le rendement. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réduction : Le composé peut subir des réactions de réduction pour former les amines correspondantes.
Substitution : Le groupe benzamide peut participer à des réactions de substitution nucléophile, où le groupe nitro peut être remplacé par d'autres substituants.
Réactifs et conditions courantes
Oxydation : Hydrogène gazeux avec un catalyseur au palladium.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de dérivés aminés.
Réduction : Formation d'amines réduites.
Substitution : Formation de benzamides substitués.
Applications de la recherche scientifique
Le Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Le groupe nitro joue un rôle crucial dans sa réactivité, lui permettant de participer à des réactions redox et d'interagir avec les composants cellulaires.
Applications De Recherche Scientifique
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-Méthyl-2-pyridinyl)benzamide
- 4-Bromo-N-(6-méthyl-2-pyridinyl)benzamide
- 2-Méthyl-N-(3-pyridinyl)benzamide
Unicité
Le Benzamide, N-(6-méthyl-2-pyridinyl)-3-nitro- est unique en raison de la présence du groupe nitro, qui confère une réactivité chimique et une activité biologique distinctes. Cela le différencie des autres composés similaires qui peuvent ne pas avoir de groupe nitro ou qui ont des substituants différents.
Propriétés
Numéro CAS |
92573-10-9 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-2-7-12(14-9)15-13(17)10-5-3-6-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
Clé InChI |
HWGQXZQCNJNJCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
